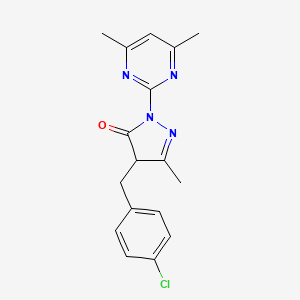![molecular formula C12H17ClN4O B5414584 1-allyl-4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5414584.png)
1-allyl-4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-allyl-4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a piperazine derivative that has been found to have various biochemical and physiological effects.
Mécanisme D'action
1-allyl-4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine acts as a carrier molecule that can transport various substances across the BBB. This compound binds to the low-density lipoprotein receptor-related protein-1 (LRP-1) on the surface of brain endothelial cells, which are the cells that form the BBB. The this compound-LRP-1 complex is then internalized by the cells through endocytosis, and the transported molecule is released into the brain parenchyma.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to enhance the delivery of various molecules across the BBB, including peptides, proteins, and drugs. This compound has also been found to increase the uptake of glucose and amino acids by the brain. Additionally, this compound has been shown to have neuroprotective effects and can reduce the damage caused by ischemic stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
1-allyl-4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine has several advantages for lab experiments. This compound is a small molecule that can be easily synthesized and purified. This compound has also been extensively studied, and its mechanism of action is well understood. Additionally, this compound has been found to be safe and non-toxic in animal studies. However, this compound has some limitations for lab experiments. This compound has a short half-life, and its effects are transient. Additionally, this compound can cause nonspecific uptake of molecules by the brain, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for 1-allyl-4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine research. One direction is to improve the stability and half-life of this compound to enhance its effectiveness as a BBB shuttle. Another direction is to develop new this compound derivatives that can transport specific molecules across the BBB. Additionally, this compound can be used in combination with other drug delivery systems, such as nanoparticles, to enhance drug delivery to the brain. Finally, this compound can be used in clinical trials to test its effectiveness in delivering drugs to the brain for the treatment of various neurological disorders.
In conclusion, this compound is a useful tool in scientific research for studying the BBB and drug delivery to the brain. This compound has various biochemical and physiological effects and has been found to be safe and non-toxic in animal studies. However, this compound has some limitations for lab experiments, and there are several future directions for this compound research.
Méthodes De Synthèse
1-allyl-4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine can be synthesized through a simple reaction between 1-allylpiperazine and 4-chloro-1-methyl-5-pyrazolone. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified through recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
1-allyl-4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine has been extensively used in scientific research as a tool to study the blood-brain barrier (BBB). The BBB is a highly selective barrier that separates the brain from circulating blood and prevents the entry of many substances, including drugs. This compound has been found to be a BBB shuttle that can transport various molecules across the BBB, including peptides, proteins, and drugs. This property of this compound has been exploited in various research fields, such as neuroscience, pharmacology, and drug delivery.
Propriétés
IUPAC Name |
(4-chloro-2-methylpyrazol-3-yl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O/c1-3-4-16-5-7-17(8-6-16)12(18)11-10(13)9-14-15(11)2/h3,9H,1,4-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUODWUQDPUQHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5414501.png)
![3-{[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5414508.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-methoxyphenyl)urea](/img/structure/B5414514.png)
![1-(4-fluorophenyl)-4-[2-(3-pyrrolidinyl)benzoyl]piperazine dihydrochloride](/img/structure/B5414516.png)
![1-(1,3-benzodioxol-5-yl)-3-[4-(dimethylamino)-3-nitrophenyl]-2-propen-1-one](/img/structure/B5414532.png)
![(1R*,2R*,6S*,7S*)-4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5414539.png)
![7-methyl-12-oxo-N-propyl-3,7,11-triazaspiro[5.6]dodecane-3-carboxamide](/img/structure/B5414553.png)
![2-({[4-(3-fluorobenzyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5414565.png)
![ethyl 2-[4-(benzyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5414569.png)
![N~3~-[5-({4-[(2-oxopyrrolidin-1-yl)methyl]piperidin-1-yl}carbonyl)pyridin-2-yl]-beta-alaninamide](/img/structure/B5414576.png)

![3-(4-nitrophenyl)-7-(2-thienylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5414595.png)

